

Org-26576: A Comparative Analysis Against First-Generation Ampakines in Modulating Glutamatergic Neurotransmission

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Org-26576

Cat. No.: B1677471

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of **Org-26576**, a novel benzamide-type α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor positive allosteric modulator (PAM), with first-generation ampakines. This analysis is supported by experimental data from preclinical and clinical studies, detailing methodologies and presenting quantitative data for clear comparison.

Introduction to Ampakines and Org-26576

Ampakines are a class of compounds that enhance excitatory neurotransmission by positively modulating AMPA receptors.[1] First-generation ampakines, often referred to as "CX compounds" and including molecules like CX-516, CX-691 (farampator), and CX-717, showed early promise in preclinical models of cognitive disorders but were often limited by low potency and unfavorable pharmacokinetic profiles.[2] **Org-26576** was developed as a next-generation ampakine with the aim of improving upon the therapeutic window and efficacy of its predecessors.[3][4] Both **Org-26576** and first-generation ampakines act by binding to an allosteric site on the AMPA receptor, thereby reducing receptor desensitization and deactivation and potentiating the effects of the endogenous ligand, glutamate.[1][5] This modulation of glutamatergic signaling has been shown to increase the release of brain-derived neurotrophic factor (BDNF), a key molecule involved in neuroplasticity, learning, and memory.[4][6]

Comparative Efficacy Data

Quantitative data from preclinical and clinical studies are summarized below to highlight the efficacy of **Org-26576** in comparison to first-generation ampakines.

Preclinical Efficacy

Compound	Model	Species	Key Findings	Reference
Org-26576	Electrophysiology (Hippocampal Neurons)	Rat	10-30 fold more potent than CX516 in potentiating AMPA-mediated responses (EC50: 8-16 μ M).	[3]
Org-26576	Morris Water Maze (Spatial Learning & Memory)	Rat	Doses of 3 and 10 mg/kg (twice daily) significantly improved early learning and spatial memory retrieval.	[2]
Org-26576	6-Hydroxydopamine (6-OHDA) Lesion (ADHD model)	Rat	Dose-dependent inhibition of locomotor hyperactivity at 1, 3, and 10 mg/kg (i.p.).	[7]
CX-516	Animal Model of Intellectual Disability	Not Specified	Effective at 5 mg/kg for 5 days.	[2]
CX-691 (Farampator)	General Preclinical Models	Not Specified	Higher potency compared to CX516.	[2]
CX-717	Amphetamine-Induced Hyperactivity	Rat	More potent than CX516 in reducing hyperactivity.	[8]

Clinical Efficacy and Tolerability

Compound	Indication	Key Findings	Reference
Org-26576	Major Depressive Disorder (MDD)	Numerically greater improvement in MADRS scores compared to placebo. Improvements in executive function and processing speed at 400 mg BID. Maximum tolerated dose (MTD) in patients was 450 mg BID. Development for MDD was halted after a Phase II trial.	[4][9]
Org-26576	Attention-Deficit/Hyperactivity Disorder (ADHD)	100 mg BID was superior to placebo in treating adult ADHD symptoms in one study, though these results were not confirmed at higher doses.	[7]
CX-516	Schizophrenia (adjunctive therapy)	Well-tolerated and associated with moderate to large effect sizes in improving attention and memory when added to clozapine in a pilot study. However, a larger follow-up study did not show significant cognitive improvement.	[1][5]

CX-516	Schizophrenia (monotherapy)	No clear improvement in psychosis or cognition was observed.	[3]
--------	--------------------------------	---	-----

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Morris Water Maze for Spatial Learning and Memory (as applied in Org-26576 studies)

This protocol is a standard method for assessing hippocampal-dependent spatial learning and memory in rodents.

- Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface. The pool is located in a room with various distal visual cues.
- Procedure:
 - Acquisition Phase: Rats are given multiple trials per day (e.g., 4 trials/day for 5 days) to find the hidden platform from different starting locations. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.
 - Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory.
 - Cued Trials: To control for non-spatial factors (e.g., motivation, motor deficits), a visible platform is used.
- Data Analysis: Key metrics include escape latency, path length, swim speed, and time spent in the target quadrant during the probe trial.

Neonatal 6-Hydroxydopamine (6-OHDA) Lesion Model of ADHD (as applied in Org-26576 studies)

This is a widely used neurodevelopmental model of ADHD in rats.

- Procedure:
 - Lesioning: Neonatal rat pups (typically on postnatal day 3 or 5) are anesthetized and administered 6-OHDA, a neurotoxin that selectively destroys dopaminergic neurons, via intracerebroventricular or direct injection into dopaminergic pathways. This leads to a significant and permanent depletion of dopamine in brain regions like the striatum and prefrontal cortex.
 - Behavioral Testing: When the lesioned rats reach adulthood, they exhibit behavioral characteristics reminiscent of ADHD, including hyperactivity, impulsivity, and attention deficits. Locomotor activity is a key measure of hyperactivity and is typically assessed in an open-field arena.
 - Drug Administration: Test compounds (e.g., **Org-26576**) or a vehicle are administered (e.g., via intraperitoneal injection) prior to behavioral testing to evaluate their effects on the observed hyperactivity.
- Data Analysis: The primary outcome is the total distance traveled or the number of beam breaks in the open-field arena, which serves as a measure of locomotor activity.

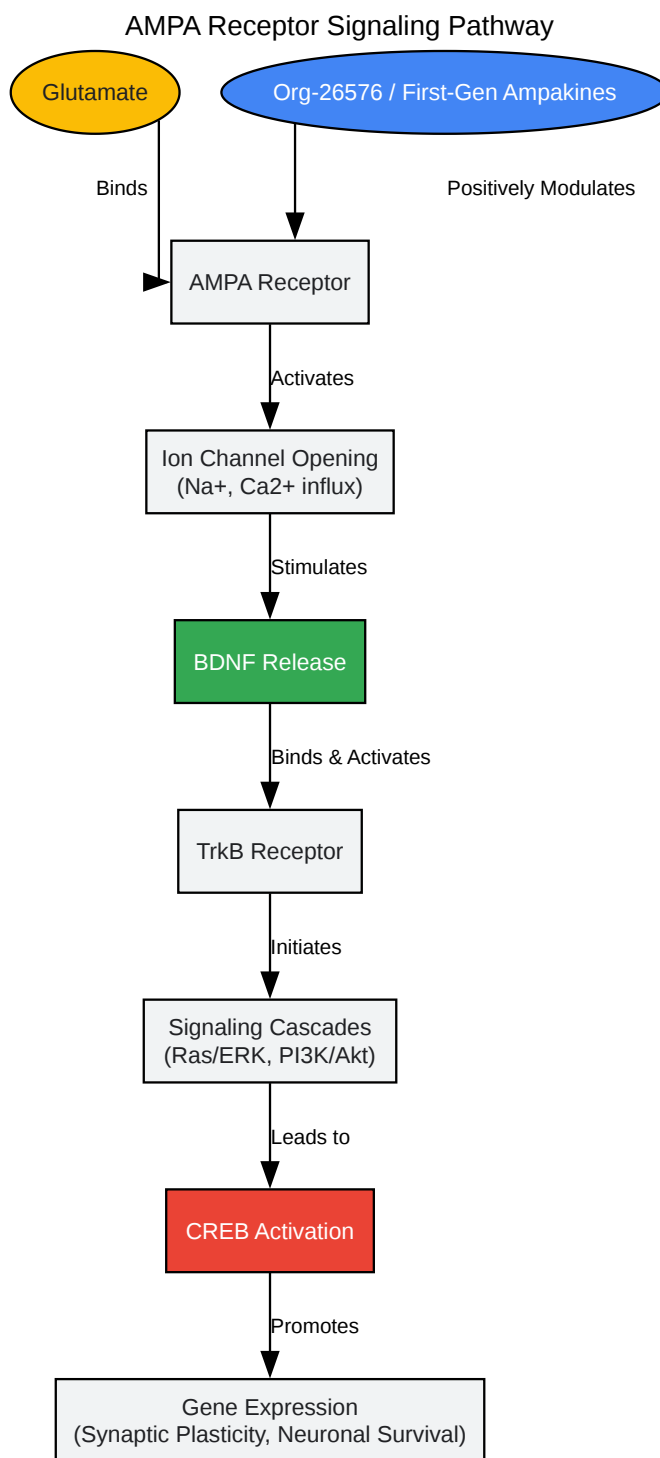
Signaling Pathways and Visualizations

The therapeutic effects of **Org-26576** and first-generation ampakines are believed to be mediated through the potentiation of AMPA receptor signaling, leading to downstream effects on neurotrophic factor expression and synaptic plasticity.

AMPA Receptor Signaling Pathway

Positive allosteric modulation of AMPA receptors by ampakines enhances the influx of Na⁺ and Ca²⁺ ions in response to glutamate binding. This increased neuronal activity stimulates the release of Brain-Derived Neurotrophic Factor (BDNF). BDNF then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating several intracellular signaling cascades,

including the Ras/ERK and PI3K/Akt pathways. These pathways ultimately converge on the transcription factor CREB (cAMP response element-binding protein), which promotes the transcription of genes involved in synaptic plasticity, neuronal survival, and cognitive function.

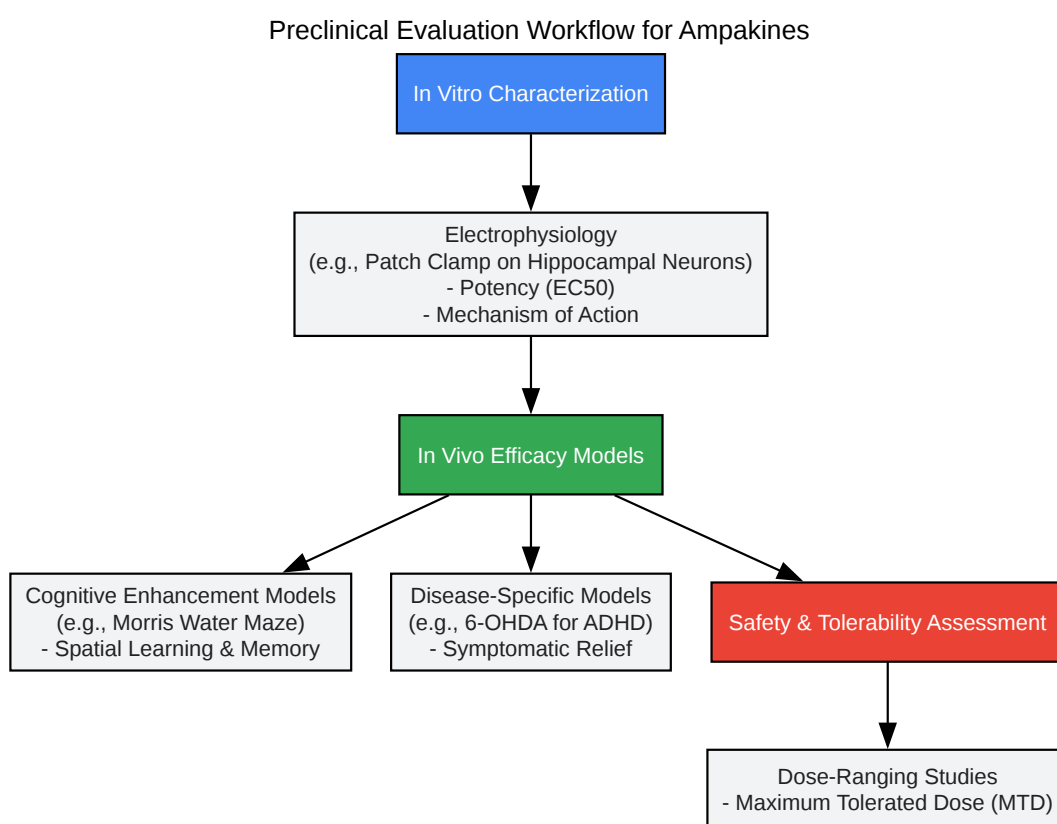


[Click to download full resolution via product page](#)

Caption: AMPA Receptor Signaling Pathway leading to enhanced neuroplasticity.

Experimental Workflow: Preclinical Evaluation of Ampakines

The preclinical evaluation of novel ampakines like **Org-26576** typically follows a structured workflow, starting from in vitro characterization to in vivo behavioral assessments.



[Click to download full resolution via product page](#)

Caption: A typical workflow for the preclinical assessment of novel ampakines.

Conclusion

Org-26576 demonstrates a significant improvement in potency over the first-generation ampakine CX516.[3] Preclinical studies have consistently shown its efficacy in models of cognitive enhancement and ADHD.[2][7] While clinical trials for major depressive disorder and ADHD have yielded mixed results, leading to the discontinuation of its development for MDD, the data suggests a favorable tolerability profile compared to some earlier compounds.[4][7][9] The enhanced potency and promising preclinical data position **Org-26576** as a valuable research tool for investigating the therapeutic potential of AMPA receptor modulation. Further research focusing on patient stratification and biomarker development may yet uncover specific populations that could benefit from this class of compounds. The development of **Org-26576** represents a clear progression in the field of ampakine research, offering a more potent and potentially safer alternative to the first-generation molecules for exploring the complexities of glutamatergic neurotransmission in the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A placebo-controlled pilot study of the ampakine CX516 added to clozapine in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. Preliminary experience with an ampakine (CX516) as a single agent for the treatment of schizophrenia: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maximum Tolerated Dose Evaluation of the AMPA Modulator Org 26576 in Healthy Volunteers and Depressed Patients: A Summary and Method Analysis of Bridging Research in Support of Phase II Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. AMPA Receptor-Induced Local Brain-Derived Neurotrophic Factor Signaling Mediates Motor Recovery after Stroke | Journal of Neuroscience [jneurosci.org]
- 7. A translational approach to evaluate the efficacy and safety of the novel AMPA receptor positive allosteric modulator org 26576 in adult attention-deficit/hyperactivity disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical Pharmacology of the Low-Impact Ampakine CX717 [mdpi.com]
- 9. Examination of Org 26576, an AMPA receptor positive allosteric modulator, in patients diagnosed with major depressive disorder: an exploratory, randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Org-26576: A Comparative Analysis Against First-Generation Ampakines in Modulating Glutamatergic Neurotransmission]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677471#org-26576-efficacy-compared-to-first-generation-ampakines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com